![molecular formula C11H19N3OS B11796426 2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-N,3-ジメチル-N-[(1S)-1-(1,3-チアゾール-2-イル)エチル]ブタンアミドは、さまざまな生物活性で知られるチアゾール環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-アミノ-N,3-ジメチル-N-[(1S)-1-(1,3-チアゾール-2-イル)エチル]ブタンアミドの合成は、通常、複数段階の有機反応を伴います。プロセスは、チアゾール環の調製から始まり、制御された条件下でアミノ基とブタンアミド基の導入が行われます。これらの反応で使用される一般的な試薬には、チオアミド、ハロアルカン、アミンなどがあります。反応条件は、多くの場合、高い収率と純度を確保するために、特定の温度、溶媒、および触媒を必要とします。
工業生産方法
この化合物の工業生産には、自動反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。これらの方法は、反応効率を最適化し、廃棄物を削減し、製品品質の一貫性を確保するように設計されています。クロマトグラフィーや結晶化などの高度な精製技術の使用も、工業環境では、目的の化合物仕様を達成するために一般的です。
化学反応の分析
反応の種類
2-アミノ-N,3-ジメチル-N-[(1S)-1-(1,3-チアゾール-2-イル)エチル]ブタンアミドは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この化合物は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。
置換: この反応は、通常、求核試薬または求電子試薬を使用して、ある官能基を別の官能基と置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤、還元剤などがあります。温度、圧力、溶媒の選択などの反応条件は、目的の生成物を得るために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアミンまたはアルコールが生成される場合があります。置換反応は、異なる官能基を持つさまざまな誘導体をもたらす可能性があります。
科学的研究の応用
2-アミノ-N,3-ジメチル-N-[(1S)-1-(1,3-チアゾール-2-イル)エチル]ブタンアミドは、次のような幅広い科学研究における応用を持っています。
化学: より複雑な分子の合成のための構成単位として、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌、抗ウイルス、抗がん特性などの潜在的な生物活性について研究されています。
医学: 医薬品開発や疾患治療など、潜在的な治療応用について調査されています。
産業: 医薬品、農薬、その他のファインケミカルの生産に使用されています。
作用機序
2-アミノ-N,3-ジメチル-N-[(1S)-1-(1,3-チアゾール-2-イル)エチル]ブタンアミドの作用機序は、特定の分子標的および経路との相互作用を伴います。チアゾール環は、さまざまな酵素や受容体と相互作用することが知られており、それらの機能を阻害または活性化する可能性があります。この相互作用は、抗菌活性や抗がん活性など、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的および経路は、特定の用途と使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
類似化合物には、次のものなど、他のチアゾール誘導体があります。
チアミン(ビタミンB1): 炭水化物代謝と神経系機能に不可欠なチアゾール誘導体です。
スルファチアゾール: 細菌感染症の治療に使用される抗菌剤です。
リトナビル: HIV/AIDSの治療に使用される抗レトロウイルス薬です。
独自性
2-アミノ-N,3-ジメチル-N-[(1S)-1-(1,3-チアゾール-2-イル)エチル]ブタンアミドは、チアゾール環とアミノ基とブタンアミド基の組み合わせなど、特定の構造的特徴により独自です。このユニークな構造は、その独特の化学的および生物学的特性に貢献し、さまざまな科学研究における用途にとって貴重な化合物となっています。
特性
分子式 |
C11H19N3OS |
|---|---|
分子量 |
241.36 g/mol |
IUPAC名 |
2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C11H19N3OS/c1-7(2)9(12)11(15)14(4)8(3)10-13-5-6-16-10/h5-9H,12H2,1-4H3/t8-,9?/m0/s1 |
InChIキー |
JFWUQFSBTOCEMI-IENPIDJESA-N |
異性体SMILES |
C[C@@H](C1=NC=CS1)N(C)C(=O)C(C(C)C)N |
正規SMILES |
CC(C)C(C(=O)N(C)C(C)C1=NC=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796354.png)

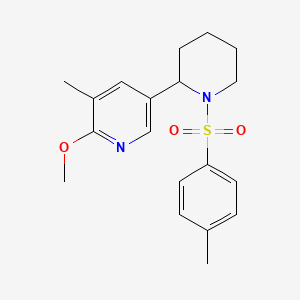
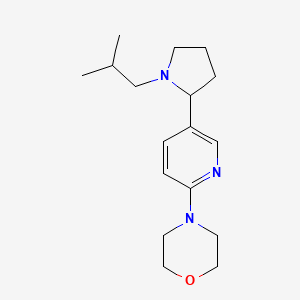
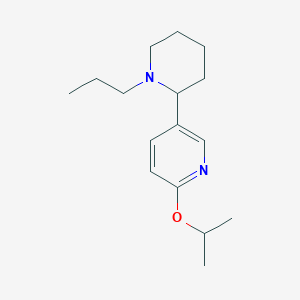


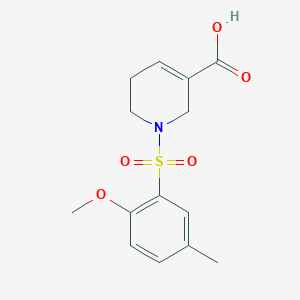
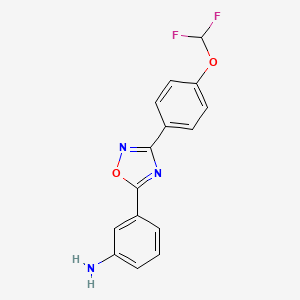
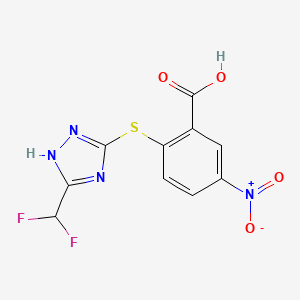
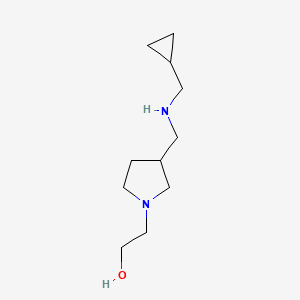
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)
